molecular formula C5H5NO3 B1593067 5-Methyloxazole-2-carboxylic acid CAS No. 45676-69-5

5-Methyloxazole-2-carboxylic acid

Cat. No. B1593067
CAS RN: 45676-69-5
M. Wt: 127.1 g/mol
InChI Key: ODPPPGVWSBDXFN-UHFFFAOYSA-N
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Description

5-Methyloxazole-2-carboxylic acid is an organic compound with the molecular formula C5H5NO3 . It has an average mass of 127.098 Da and a monoisotopic mass of 127.026939 Da .


Molecular Structure Analysis

The molecular structure of 5-Methyloxazole-2-carboxylic acid consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .

Scientific Research Applications

Antiallergic Activity

5-Methyloxazole derivatives have shown promise in antiallergic applications. A study by Buckle et al. (1983) explored antiallergic 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles, derived from 5-(aryloxy)-v-triazole-4-carboxylic acids, demonstrating significant antiallergic activity in rat passive cutaneous anaphylaxis (PCA) screens (Buckle et al., 1983).

Synthetic Applications

The reactivity of oxazoles, including 5-methyloxazole-2-carboxylic acid derivatives, in synthetic chemistry is significant. Wasserman et al. (1981) showed how oxazoles can be used as precursors for activated carboxylic acids, aiding in the synthesis of macrolides like recifeiolide and curvularin (Wasserman et al., 1981).

Gold Catalysis in Oxazole Synthesis

Gold catalysis has been employed for the mild synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides, as demonstrated by Hashmi et al. (2004). This methodology offers a mild and efficient approach for oxazole synthesis, including 5-methyloxazole derivatives (Hashmi et al., 2004).

Antimicrobial Agents

5-Methyloxazole-2-carboxylic acid and its derivatives have been used to create novel antimicrobial agents. Vodela et al. (2013) synthesized novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles with benzoxazole-2-carboxylic acid as a raw material, displaying potential antimicrobial activity against various bacteria (Vodela et al., 2013).

Total Synthesis of Natural Products

In the total synthesis of complex natural products like siphonazoles, 5-methyloxazole-2-carboxylic acid derivatives serve as critical intermediates. Zhang et al. (2009) described the preparation of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole and its application in synthesizing siphonazoles A and B (Zhang et al., 2009).

Cross-Coupling Reactions

The carboxylic acid anion moiety of oxazoles, including 5-methyloxazole-2-carboxylic acid, has been utilized in cross-coupling reactions for selective synthesis. Houpis et al. (2010) used this approach in the synthesis of nicotinic acids and triazoles (Houpis et al., 2010).

Safety And Hazards

Handling of 5-Methyloxazole-2-carboxylic acid should be performed in a well-ventilated place. Suitable protective equipment should be worn to avoid contact with skin, eyes, and clothing . It’s also advised to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-methyl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPPPGVWSBDXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627297
Record name 5-Methyl-1,3-oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyloxazole-2-carboxylic acid

CAS RN

45676-69-5
Record name 5-Methyl-1,3-oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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